molecular formula C18H13ClN2O2 B14632283 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- CAS No. 53491-50-2

8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl-

Cat. No.: B14632283
CAS No.: 53491-50-2
M. Wt: 324.8 g/mol
InChI Key: GKYMWPVVIDDTRC-UHFFFAOYSA-N
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Description

8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl-: is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with a pyridine derivative under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Hydrogenation: The reduction of double bonds in the intermediate compound is carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts, resulting in the saturation of double bonds or reduction of functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Saturated compounds with reduced double bonds or functional groups.

    Substitution: Compounds with new substituents replacing original functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of benzodiazepines in biological systems.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anxiolytic, sedative, or anticonvulsant properties, making them candidates for the development of new drugs for neurological disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its synthesis and functionalization are optimized for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- involves its interaction with specific molecular targets in the body. These targets include:

    GABA Receptors: The compound binds to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.

    Ion Channels: It may also interact with ion channels, modulating their activity and affecting neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- is unique due to its specific structural features, such as the pyrido-benzodiazepine core and the presence of a chlorine atom and phenyl group

Properties

CAS No.

53491-50-2

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

2-chloro-13-phenyl-1,11-diazatricyclo[7.4.1.05,14]tetradeca-2,5(14),8,12-tetraene-4,10-dione

InChI

InChI=1S/C18H13ClN2O2/c19-16-9-15(22)12-7-4-8-13-17(12)21(16)14(10-20-18(13)23)11-5-2-1-3-6-11/h1-3,5-6,8-10H,4,7H2,(H,20,23)

InChI Key

GKYMWPVVIDDTRC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C1)C(=O)NC=C(N3C(=CC2=O)Cl)C4=CC=CC=C4

Origin of Product

United States

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